Coenzyme Q10

Content Navigation

Researchers face low bioavailability from crystalline CoQ10, while ubiquinol requires oxygen-barrier packaging. SMolecule's Coenzyme Q10 (CAS 303-98-0) solves this: the oxidized form resists auto-oxidation at ambient conditions, simplifying bulk storage and processing. Its extreme hydrophobicity (LogD 19.12) makes it ideal for stable incorporation into lipid nanoparticles and soft-gel capsules. Provides sustained membrane retention for in vitro mitochondrial assays, unlike short-chain analogs. Bulk supply with ≥98% purity, ensuring reproducible pharmacokinetic profiles.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Purity

Package Size

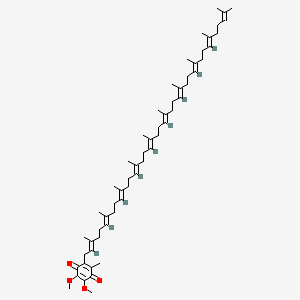

Coenzyme Q10 (CAS: 303-98-0), or ubiquinone, is a highly lipophilic benzoquinone featuring a 10-isoprenyl unit side chain. As the endogenous electron carrier in the mitochondrial respiratory chain, it is a critical raw material in dietary supplements, cosmetic formulations, and metabolic research. From a procurement perspective, its defining physical property is its extreme hydrophobicity, which dictates its formulation into lipid nanoparticles, nanoemulsions, or soft-gel capsules to achieve bioavailability. Unlike its reduced counterpart (ubiquinol) or synthetic short-chain analogs (such as idebenone), ubiquinone offers superior chemical stability during bulk storage and processing, making it the industry standard for scalable manufacturing without the need for strict anaerobic handling [1].

Research Fit

Substituting Coenzyme Q10 with its reduced form (ubiquinol) or short-chain analogs (like idebenone or CoQ1) fundamentally alters manufacturing requirements and biological behavior. Ubiquinol is highly susceptible to auto-oxidation, requiring specialized antioxidant co-formulation and oxygen-barrier packaging to prevent degradation back into ubiquinone [1]. Conversely, synthetic analogs like idebenone lack the 50-carbon isoprenoid tail, drastically reducing their lipophilicity. This structural difference causes short-chain analogs to rapidly diffuse out of lipid bilayers and clear systemically within hours, failing to provide the sustained membrane retention characteristic of CoQ10. Furthermore, idebenone can act as a mitochondrial Complex I inhibitor, making it an unsuitable substitute in physiological electron transport assays [2].

Substitution Risk

Auto-Oxidation Stability and Formulation Shelf-Life

Ubiquinone (CoQ10) represents the thermodynamically stable oxidized form of the coenzyme, which is critical for bulk handling and standard formulation. In comparative stability studies under standard stress conditions (25 °C and 60% relative humidity), the reduced form, ubiquinol, rapidly auto-oxidizes and transforms back into ubiquinone within just 26 days unless protected by advanced cocrystal engineering or heavy antioxidant encapsulation[1]. In contrast, ubiquinone remains chemically stable over long-term storage, avoiding the strict anaerobic processing requirements of ubiquinol.

| Evidence Dimension | Time to significant auto-oxidation at 25 °C and 60% RH |

| Target Compound Data | Ubiquinone remains stable long-term without anaerobic protection |

| Comparator Or Baseline | Ubiquinol oxidizes to ubiquinone in 26 days |

| Quantified Difference | Ubiquinone provides a stable baseline, whereas ubiquinol degrades in <1 month unprotected |

| Conditions | 25 °C, 60% relative humidity, unprotected bulk powder |

Procurement of ubiquinone avoids the costly anaerobic manufacturing environments and specialized oxygen-barrier packaging required to stabilize ubiquinol in commercial products.

Membrane Retention and Lipid Nanoparticle (LNP) Compatibility

The 10-isoprenyl tail of CoQ10 confers extreme lipophilicity, which is essential for stable integration into lipid nanoparticles (LNPs), liposomes, and cellular membranes. Quantitative physicochemical profiling shows that CoQ10 possesses a LogD (at pH 7.4) of 19.12 [1]. In contrast, the synthetic short-chain analog idebenone has a LogD of only 3.91 [1]. This massive difference in partition coefficient means that while idebenone is highly water-soluble and rapidly cleared from plasma, CoQ10 remains permanently anchored in the hydrophobic core of lipid bilayers, providing sustained structural stabilization.

| Evidence Dimension | Lipophilicity (LogD at pH 7.4) |

| Target Compound Data | CoQ10: LogD = 19.12 |

| Comparator Or Baseline | Idebenone: LogD = 3.91 |

| Quantified Difference | 15.21 log unit difference (orders of magnitude higher lipophilicity for CoQ10) |

| Conditions | n-octanol/water biphasic system at pH 7.4 |

CoQ10 is the mandatory choice for lipid-based delivery systems and membrane-targeted formulations where sustained residence time is required.

Physiological Compatibility with Mitochondrial Complex I

In cellular and mitochondrial assays, CoQ10 acts as the endogenous, physiological electron acceptor for NADH:ubiquinone oxidoreductase (Complex I). Attempts to substitute CoQ10 with the more soluble analog idebenone result in off-target metabolic disruptions. Studies demonstrate that idebenone is a poor substrate for Complex I and actually functions as a Complex I inhibitor by blocking the endogenous Coenzyme Q10 binding pocket [1]. This blockade prevents the physiological reduction of the quinone, altering cellular respiration pathways and forcing reliance on cytosolic NQO1 reduction instead.

| Evidence Dimension | Interaction with Mitochondrial Complex I |

| Target Compound Data | CoQ10 acts as the primary physiological electron acceptor |

| Comparator Or Baseline | Idebenone acts as a Complex I inhibitor at the CoQ10 binding site |

| Quantified Difference | Binary functional divergence (Acceptor vs. Inhibitor) |

| Conditions | Mitochondrial electron transport chain assays |

For researchers developing metabolic assays or cellular models of oxidative phosphorylation, CoQ10 must be procured to ensure physiological baseline function without introducing inhibitory artifacts.

Lipid Nanoparticle (LNP) and Liposomal Formulations

Due to its extreme LogD of 19.12, CoQ10 is ideal for integration into the hydrophobic core of LNPs and liposomes, providing sustained release and membrane stabilization that short-chain analogs cannot achieve [1].

Standardized Dietary and Cosmetic Manufacturing

Ubiquinone's resistance to auto-oxidation at standard temperature and humidity makes it the preferred bulk active pharmaceutical ingredient (API) over ubiquinol, eliminating the need for strict anaerobic processing and complex cocrystal stabilization [2].

Mitochondrial Respiratory Chain Assays

As the endogenous substrate for Complex I and III, CoQ10 is required for in vitro models of oxidative phosphorylation, whereas analogs like idebenone introduce confounding variables by inhibiting the Complex I binding pocket[3].

Application Fit Matrix

References

- [1] Schematic representation of the different electron transport pathways favoured by the two quinones CoQ10 and idebenone. ResearchGate, 2021.

- [2] New Cocrystal of Ubiquinol with High Stability to Oxidation. Crystal Growth & Design, 2020, 20(8), 5345-5352.

- [3] Coenzyme Q10 Analogues: Benefits and Challenges for Therapeutics. Antioxidants, 2021, 10(2), 236.

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

Appearance

Melting Point

Storage

UNII

Drug Indication

Coenzyme Q10 (CoQ10), also known as ubiquinone, is a fat-soluble, vitamin-like molecule naturally present in every cellular membrane within our bodies. This enzyme is a regular component of our diet, although it is also synthesized endogenously. Although CoQ10 lacks approval from the United States Food and Drug Administration (FDA) for treating any medical condition, it is readily accessible as an over-the-counter dietary supplement and is often recommended by both primary care clinicians and specialists. Conditions such as fibromyalgia, diabetes, cancer, heart failure, and neurodegenerative, mitochondrial, and muscular diseases are associated with decreased circulating levels of CoQ10. Several studies have been conducted to determine whether increasing systemic CoQ10 levels would enhance bodily function.

Livertox Summary

Drug Classes

Pharmacology

Coenzyme Q10 is a naturally occurring benzoquinone important in electron transport in mitochondrial membranes. Coenzyme Q10 functions as an endogenous antioxidant; deficiencies of this enzyme have been observed in patients with many different types of cancer and limited studies have suggested that coenzyme Q10 may induce tumor regression in patients with breast cancer. This agent may have immunostimulatory effects. (NCI04)

MeSH Pharmacological Classification

ATC Code

C01 - Cardiac therapy

C01E - Other cardiac preparations

C01EB - Other cardiac preparations

C01EB09 - Ubidecarenone

Mechanism of Action

Other CAS

Absorption Distribution and Excretion

The main elimination route of ubidecarenone is through the bile. After its oral administration, over 60% of the dose is excreted in the feces in the form of unchanged ubidecarenone and a small fraction of the metabolites. In the urine, ubidecarenone is bound to saposin B protein and represents only 8.3% of the total administered dose.

Ubidecarenone is distributed to the various tissues of the body and it is able to enter the brain. In preclinical studies with intravenous administration of ubidecarenone, it is reported a volume of distribution of 20.4 L/kg which reflects its ability to penetrate extensively into organs and tissues. AS a general rule, tissues with high-energy requirements or metabolic activity tend to presents higher amounts of ubidecarenone, these organs can be heart, kidney, liver and muscle.

In preclinical studies with intravenous administration of ubidecarenone, it is reported a total clearance of 1.18 ml h/kg which was indicative of a prolonged elimination.

Metabolism Metabolites

Wikipedia

Biological Half Life

Use Classification

General Manufacturing Information

2: Shukla S, Dubey KK. CoQ10 a super-vitamin: review on application and biosynthesis. 3 Biotech. 2018 May;8(5):249. doi: 10.1007/s13205-018-1271-6. Epub 2018 May 9. Review. PubMed PMID: 29755918; PubMed Central PMCID: PMC5943198.

3: Bhatt KN, Butler J. Myocardial Energetics and Heart Failure: a Review of Recent Therapeutic Trials. Curr Heart Fail Rep. 2018 Jun;15(3):191-197. doi: 10.1007/s11897-018-0386-8. Review. PubMed PMID: 29707741.

4: Dua HS, Said DG, Messmer EM, Rolando M, Benitez-Del-Castillo JM, Hossain PN, Shortt AJ, Gerling G, Nubile M, Figueiredo FC, Rauz S, Mastropasqua L, Rama P, Baudouin C. Neurotrophic keratopathy. Prog Retin Eye Res. 2018 Apr 23. pii: S1350-9462(17)30121-0. doi: 10.1016/j.preteyeres.2018.04.003. [Epub ahead of print] Review. PubMed PMID: 29698813.

5: Orr SL. The Evidence for the Role of Nutraceuticals in the Management of Pediatric Migraine: a Review. Curr Pain Headache Rep. 2018 Apr 4;22(5):37. doi: 10.1007/s11916-018-0692-6. Review. PubMed PMID: 29619575.

6: PDQ Integrative, Alternative, and Complementary Therapies Editorial Board. Coenzyme Q10 (PDQ®): Patient Version. 2018 Mar 16. PDQ Cancer Information Summaries [Internet]. Bethesda (MD): National Cancer Institute (US); 2002-. Available from http://www.ncbi.nlm.nih.gov/books/NBK65828/ PubMed PMID: 26389269.

7: Zingg JM. Water-Soluble Vitamin E-Tocopheryl Phosphate. Adv Food Nutr Res. 2018;83:311-363. doi: 10.1016/bs.afnr.2017.12.007. Epub 2018 Feb 12. Review. PubMed PMID: 29477225.

8: Hernández-Camacho JD, Bernier M, López-Lluch G, Navas P. Coenzyme Q(10) Supplementation in Aging and Disease. Front Physiol. 2018 Feb 5;9:44. doi: 10.3389/fphys.2018.00044. eCollection 2018. Review. PubMed PMID: 29459830; PubMed Central PMCID: PMC5807419.

9: Montenegro L, Turnaturi R, Parenti C, Pasquinucci L. Idebenone: Novel Strategies to Improve Its Systemic and Local Efficacy. Nanomaterials (Basel). 2018 Feb 5;8(2). pii: E87. doi: 10.3390/nano8020087. Review. PubMed PMID: 29401722; PubMed Central PMCID: PMC5853719.

10: Feng C, Wang Q, Wang J, Liu F, Shen H, Fu H, Mao J. Coenzyme Q10 supplementation therapy for 2 children with proteinuria renal disease and ADCK4 mutation: Case reports and literature review. Medicine (Baltimore). 2017 Nov;96(47):e8880. doi: 10.1097/MD.0000000000008880. Review. PubMed PMID: 29382012; PubMed Central PMCID: PMC5709011.

11: Morris G, Berk M, Carvalho AF, Maes M, Walker AJ, Puri BK. Why should neuroscientists worry about iron? The emerging role of ferroptosis in the pathophysiology of neuroprogressive diseases. Behav Brain Res. 2018 Apr 2;341:154-175. doi: 10.1016/j.bbr.2017.12.036. Epub 2017 Dec 28. Review. PubMed PMID: 29289598.

12: Xu S, Xu X, Zhang J, Ying K, Shao Y, Zhang R. Pulmonary hypertension as a manifestation of mitochondrial disease: A case report and review of the literature. Medicine (Baltimore). 2017 Nov;96(46):e8716. doi: 10.1097/MD.0000000000008716. Review. PubMed PMID: 29145311; PubMed Central PMCID: PMC5704856.

13: Guescini M, Tiano L, Genova ML, Polidori E, Silvestri S, Orlando P, Fimognari C, Calcabrini C, Stocchi V, Sestili P. The Combination of Physical Exercise with Muscle-Directed Antioxidants to Counteract Sarcopenia: A Biomedical Rationale for Pleiotropic Treatment with Creatine and Coenzyme Q10. Oxid Med Cell Longev. 2017;2017:7083049. doi: 10.1155/2017/7083049. Epub 2017 Sep 20. Review. PubMed PMID: 29123615; PubMed Central PMCID: PMC5632475.

14: Taylor BA. Does Coenzyme Q10 Supplementation Mitigate Statin-Associated Muscle Symptoms? Pharmacological and Methodological Considerations. Am J Cardiovasc Drugs. 2018 Apr;18(2):75-82. doi: 10.1007/s40256-017-0251-2. Review. PubMed PMID: 29027135.

15: Stockwell BR, Friedmann Angeli JP, Bayir H, Bush AI, Conrad M, Dixon SJ, Fulda S, Gascón S, Hatzios SK, Kagan VE, Noel K, Jiang X, Linkermann A, Murphy ME, Overholtzer M, Oyagi A, Pagnussat GC, Park J, Ran Q, Rosenfeld CS, Salnikow K, Tang D, Torti FM, Torti SV, Toyokuni S, Woerpel KA, Zhang DD. Ferroptosis: A Regulated Cell Death Nexus Linking Metabolism, Redox Biology, and Disease. Cell. 2017 Oct 5;171(2):273-285. doi: 10.1016/j.cell.2017.09.021. Review. PubMed PMID: 28985560; PubMed Central PMCID: PMC5685180.

16: Roman R, Mussarat N, Detti L. Ovarian Stimulation in Poor Responders: Have We Made Progress? Curr Pharm Biotechnol. 2017 Nov 10;18(8):614-618. doi: 10.2174/1389201018666171002132853. Review. PubMed PMID: 28969562.

17: Wigner P, Czarny P, Galecki P, Su KP, Sliwinski T. The molecular aspects of oxidative & nitrosative stress and the tryptophan catabolites pathway (TRYCATs) as potential causes of depression. Psychiatry Res. 2018 Apr;262:566-574. doi: 10.1016/j.psychres.2017.09.045. Epub 2017 Sep 20. Review. PubMed PMID: 28951145.

18: El-Hattab AW, Zarante AM, Almannai M, Scaglia F. Therapies for mitochondrial diseases and current clinical trials. Mol Genet Metab. 2017 Nov;122(3):1-9. doi: 10.1016/j.ymgme.2017.09.009. Epub 2017 Sep 18. Review. PubMed PMID: 28943110; PubMed Central PMCID: PMC5773113.

19: Zhang X, Tohari AM, Marcheggiani F, Zhou X, Reilly J, Tiano L, Shu X. Therapeutic Potential of Co-enzyme Q10 in Retinal Diseases. Curr Med Chem. 2017;24(39):4329-4339. doi: 10.2174/0929867324666170801100516. Review. PubMed PMID: 28762311.

20: Stepien KM, Heaton R, Rankin S, Murphy A, Bentley J, Sexton D, Hargreaves IP. Evidence of Oxidative Stress and Secondary Mitochondrial Dysfunction in Metabolic and Non-Metabolic Disorders. J Clin Med. 2017 Jul 19;6(7). pii: E71. doi: 10.3390/jcm6070071. Review. PubMed PMID: 28753922; PubMed Central PMCID: PMC5532579.

Explore Compound Types